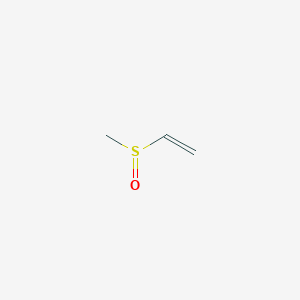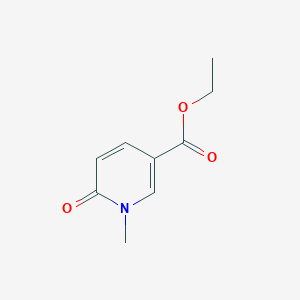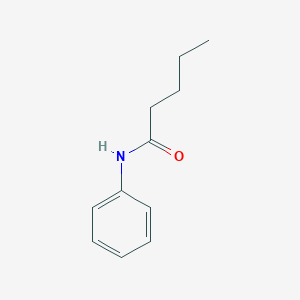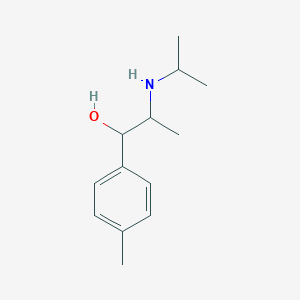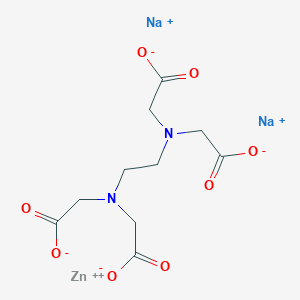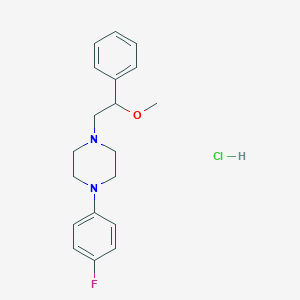
1-(p-Fluorophenyl)-4-(beta-methoxyphenethyl)piperazine monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(p-Fluorophenyl)-4-(beta-methoxyphenethyl)piperazine monohydrochloride, also known as pFPP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It belongs to the class of piperazine derivatives, which are known to have various biological activities.
Mécanisme D'action
The mechanism of action of 1-(p-Fluorophenyl)-4-(beta-methoxyphenethyl)piperazine monohydrochloride involves its interaction with the 5-HT1A receptor, which leads to the activation of downstream signaling pathways. This results in the modulation of neurotransmitter release and neuronal activity, leading to its therapeutic effects.
Biochemical and Physiological Effects:
1-(p-Fluorophenyl)-4-(beta-methoxyphenethyl)piperazine monohydrochloride has been shown to have various biochemical and physiological effects, including anxiolytic and antidepressant effects, improvement in cognitive function, and neuroprotection. It has also been found to have anti-inflammatory and antioxidant properties, which may contribute to its neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
PFPP has several advantages for lab experiments, including its high affinity for the 5-HT1A receptor, its ability to modulate neurotransmitter release, and its neuroprotective properties. However, there are also limitations to its use, including its potential toxicity and the need for further studies to establish its safety and efficacy.
Orientations Futures
There are several future directions for research on 1-(p-Fluorophenyl)-4-(beta-methoxyphenethyl)piperazine monohydrochloride, including its potential use in the treatment of mood and anxiety disorders, cognitive impairment, and neurodegenerative diseases. Further studies are needed to establish its safety and efficacy, as well as its optimal dosage and administration. Additionally, the development of novel analogs of 1-(p-Fluorophenyl)-4-(beta-methoxyphenethyl)piperazine monohydrochloride may lead to the discovery of more potent and selective compounds with therapeutic potential.
Méthodes De Synthèse
The synthesis of 1-(p-Fluorophenyl)-4-(beta-methoxyphenethyl)piperazine monohydrochloride involves the reaction of p-fluoroaniline with beta-methoxyphenethylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then treated with piperazine and hydrochloric acid to obtain 1-(p-Fluorophenyl)-4-(beta-methoxyphenethyl)piperazine monohydrochloride monohydrochloride. This method has been optimized to achieve a high yield of pure 1-(p-Fluorophenyl)-4-(beta-methoxyphenethyl)piperazine monohydrochloride.
Applications De Recherche Scientifique
PFPP has been extensively studied for its potential therapeutic applications, particularly in the field of neuroscience. It has been shown to have a high affinity for the serotonin 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. 1-(p-Fluorophenyl)-4-(beta-methoxyphenethyl)piperazine monohydrochloride has also been found to modulate the release of various neurotransmitters such as dopamine, norepinephrine, and acetylcholine, which are involved in cognitive processes.
Propriétés
Numéro CAS |
13694-51-4 |
|---|---|
Formule moléculaire |
C19H24ClFN2O |
Poids moléculaire |
350.9 g/mol |
Nom IUPAC |
1-(4-fluorophenyl)-4-(2-methoxy-2-phenylethyl)piperazine;hydrochloride |
InChI |
InChI=1S/C19H23FN2O.ClH/c1-23-19(16-5-3-2-4-6-16)15-21-11-13-22(14-12-21)18-9-7-17(20)8-10-18;/h2-10,19H,11-15H2,1H3;1H |
Clé InChI |
YNGJZMZPWVGLEY-UHFFFAOYSA-N |
SMILES |
COC(CN1CCN(CC1)C2=CC=C(C=C2)F)C3=CC=CC=C3.Cl |
SMILES canonique |
COC(CN1CCN(CC1)C2=CC=C(C=C2)F)C3=CC=CC=C3.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(3-Hydroxypropyl)tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaen-2-ol](/img/structure/B76794.png)
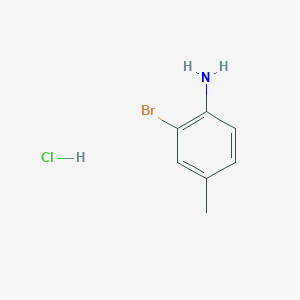

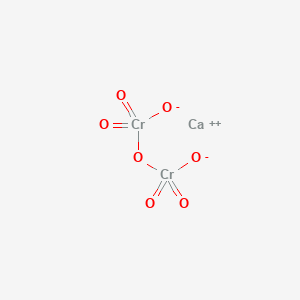

![3-Hydroxy-5-phenyl-1,3-dihydro-benzo[e][1,4]diazepin-2-one](/img/structure/B76801.png)
